molecular formula C23H24N4O3S B2854605 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide CAS No. 1171474-40-0

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2854605
CAS No.: 1171474-40-0
M. Wt: 436.53
InChI Key: BQTNAZOYFVGZPU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide can be compared with other benzothiazole and pyrazole derivatives.
  • Similar compounds include N-(benzo[d]thiazol-2-yl)-N-(2-(1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide and N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzoate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-14-16(2)27(25-15)13-12-26(23-24-18-9-5-6-11-20(18)31-23)22(28)17-8-7-10-19(29-3)21(17)30-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTNAZOYFVGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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